tert-Butyl (4-methylpyrrolidin-3-yl)carbamate hydrochloride tert-Butyl (4-methylpyrrolidin-3-yl)carbamate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13714517
InChI: InChI=1S/C10H20N2O2.ClH/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4;/h7-8,11H,5-6H2,1-4H3,(H,12,13);1H
SMILES: CC1CNCC1NC(=O)OC(C)(C)C.Cl
Molecular Formula: C10H21ClN2O2
Molecular Weight: 236.74 g/mol

tert-Butyl (4-methylpyrrolidin-3-yl)carbamate hydrochloride

CAS No.:

Cat. No.: VC13714517

Molecular Formula: C10H21ClN2O2

Molecular Weight: 236.74 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (4-methylpyrrolidin-3-yl)carbamate hydrochloride -

Specification

Molecular Formula C10H21ClN2O2
Molecular Weight 236.74 g/mol
IUPAC Name tert-butyl N-(4-methylpyrrolidin-3-yl)carbamate;hydrochloride
Standard InChI InChI=1S/C10H20N2O2.ClH/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4;/h7-8,11H,5-6H2,1-4H3,(H,12,13);1H
Standard InChI Key RZXBZGWTVRXEHJ-UHFFFAOYSA-N
SMILES CC1CNCC1NC(=O)OC(C)(C)C.Cl
Canonical SMILES CC1CNCC1NC(=O)OC(C)(C)C.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate hydrochloride, indicating a pyrrolidine ring substituted with a methyl group at the 4-position and a tert-butoxycarbonyl (Boc) carbamate group at the 3-position . The hydrochloride salt forms via protonation of the secondary amine, as shown in its SMILES notation: C[C@@H]1CNC[C@@H]1NC(=O)OC(C)(C)C.Cl\text{C}[C@@H]1\text{CNC}[C@@H]1\text{NC(=O)OC(C)(C)C.Cl} . The (3R,4S) stereochemistry is critical for its interactions in enantioselective synthesis .

Physicochemical Parameters

Key properties include:

PropertyValueSource
Molecular Weight237 Da
LogP (Partition Coefficient)0.93
Rotatable Bond Count3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Polar Surface Area50 Ų

The moderate LogP suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility—a desirable trait for drug candidates . The polar surface area and hydrogen-bonding capacity further influence its pharmacokinetic behavior .

Synthesis and Stereochemical Considerations

Synthetic Routes

While explicit synthesis protocols are proprietary, the compound is likely synthesized via:

  • Boc Protection: Reaction of (3R,4S)-4-methylpyrrolidin-3-amine with di-tert-butyl dicarbonate in the presence of a base to form the carbamate .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Chiral resolution techniques, such as enzymatic kinetic resolution or chromatography, are employed to isolate the (3R,4S) enantiomer from racemic mixtures .

Stereoisomerism

The (3R,4S) configuration distinguishes this compound from its (3R,4R) diastereomer (CAS 107610-69-5), which has a distinct spatial arrangement affecting biological activity . For example, the (3R,4R) isomer exhibits a molecular weight of 200.278 Da and lacks the hydrochloride counterion, altering its solubility profile .

SupplierPurity (%)Pack SizePrice (€)Lead Time
ChemScene CN9750 mg675 days
Angene International981 g4925 days
BLD Pharmatech97250 mg1787 days

Pricing scales inversely with quantity, reflecting bulk synthesis efficiencies . Suppliers like LGC Standards offer custom synthesis under controlled conditions, albeit with regulatory restrictions and lead times exceeding 10 days .

Pharmaceutical and Industrial Applications

Role in Drug Discovery

As a Boc-protected amine, this compound serves as an intermediate in:

  • Protease Inhibitors: The pyrrolidine scaffold mimics peptide bonds, inhibiting enzymes like HIV protease .

  • Kinase Modulators: Its rigid structure complements ATP-binding pockets in kinase targets .

Material Science Applications

The hydrochloride salt’s stability enables its use in:

  • Ligand Design: Chiral ligands for asymmetric catalysis .

  • Polymer Additives: Enhancing thermal stability in polyamides .

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